molecular formula C21H19I B14740491 (3-Iodo-1,1-diphenylpropyl)benzene CAS No. 5350-43-6

(3-Iodo-1,1-diphenylpropyl)benzene

Cat. No.: B14740491
CAS No.: 5350-43-6
M. Wt: 398.3 g/mol
InChI Key: HUBLQWZBFWLUGW-UHFFFAOYSA-N
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Description

(3-Iodo-1,1-diphenylpropyl)benzene is a polyaromatic hydrocarbon derivative with a unique structural configuration. Its molecular formula is C₂₁H₁₉I, consisting of a central benzene ring substituted with a 1,1-diphenylpropyl chain bearing an iodine atom at the third carbon (Fig. 1). This compound’s steric bulk and electronic properties are influenced by the three phenyl groups and the iodine substituent, making it distinct from simpler iodinated aromatic analogs. Its synthesis typically involves alkylation or halogenation reactions, though specific protocols are beyond the scope of this analysis.

Key structural features:

  • Central benzene core: Provides aromatic stability and electron-rich character.
  • 1,1-Diphenylpropyl group: Introduces steric hindrance and enhances π-π interactions.

Properties

CAS No.

5350-43-6

Molecular Formula

C21H19I

Molecular Weight

398.3 g/mol

IUPAC Name

(3-iodo-1,1-diphenylpropyl)benzene

InChI

InChI=1S/C21H19I/c22-17-16-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2

InChI Key

HUBLQWZBFWLUGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCI)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodo-1,1-diphenylpropyl)benzene typically involves the iodination of a precursor compound. One common method is the reaction of 1,1-diphenylpropane with iodine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the propyl chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Iodo-1,1-diphenylpropyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

(3-Iodo-1,1-diphenylpropyl)benzene has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of iodine-containing compounds’ effects on cellular processes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Iodo-1,1-diphenylpropyl)benzene involves its interaction with molecular targets through the iodine atom. The iodine atom can participate in various types of chemical bonding and interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical synthesis or biological studies.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The closest analogs to (3-Iodo-1,1-diphenylpropyl)benzene include:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(3-Iodopropyl)benzene C₉H₁₁I 246.09 Single benzene, linear iodopropyl Lower steric bulk; higher volatility
1,1-Diphenylpropane C₁₅H₁₆ 196.29 Two phenyl groups at C1 Lacks iodine; reduced reactivity
Triphenylmethane iodide C₁₉H₁₅I 370.23 Three phenyl groups, iodine Similar steric bulk; distinct bonding

Key Differences :

  • Steric Effects : The 1,1-diphenylpropyl group in the target compound creates greater steric hindrance compared to linear analogs like (3-Iodopropyl)benzene .
  • Electronic Effects: The iodine atom in this compound enhances polarizability and may stabilize charge-transfer intermediates, unlike non-halogenated analogs like 1,1-diphenylpropane.
  • Reactivity : The combination of iodine and phenyl groups may favor electrophilic substitution at the central benzene ring, whereas simpler iodinated compounds like (3-Iodopropyl)benzene are more prone to nucleophilic displacement .
Electron-Stimulated Desorption (ESD) Behavior

While direct ESD data for this compound are unavailable, studies on condensed benzene and iodinated analogs provide insights:

  • Fragmentation Patterns : In condensed benzene, lighter fragments (e.g., H⁺, CH₃⁺) dominate ESD yields due to dipolar dissociation (DD) and dissociative electron attachment (DEA) mechanisms . Heavier fragments (e.g., C₆H₅⁺) are suppressed by metal substrate interactions .
  • Role of Iodine: Iodine’s high electron affinity may enhance DEA pathways in iodinated compounds, increasing anion yields (e.g., I⁻) compared to non-halogenated analogs .
  • Thickness Dependence: For benzene films, anion yields plateau at ~2 monolayers (ML), while cation yields increase with thickness (up to 12 ML) due to reduced substrate interactions . This suggests that this compound’s bulky structure might exhibit similar thickness-dependent behavior, with delayed saturation due to steric effects.
Stability and Reactivity
  • Thermal Stability : The iodine atom and phenyl groups likely increase thermal stability compared to (3-Iodopropyl)benzene, as seen in triphenylmethane derivatives .
  • Radiation Resistance: Under electron irradiation, iodine’s heavy atom effect may promote secondary electron emission, reducing radiation damage—a phenomenon observed in iodinated biomolecules .

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